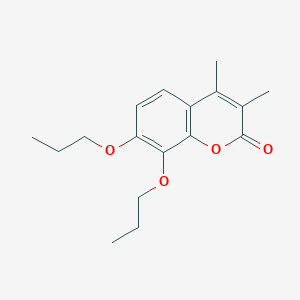![molecular formula C20H16N2O4S B284088 N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B284088.png)
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide is a chemical compound with potential applications in scientific research. This compound is also known as CYCLOPS, which stands for "cyclopentenone prostaglandin synthase inhibitor." CYCLOPS has been synthesized using a variety of methods, and its mechanism of action has been studied extensively. In
Wissenschaftliche Forschungsanwendungen
CYCLOPS has potential applications in scientific research, particularly in the field of prostaglandin synthesis. Prostaglandins are lipid compounds that play important roles in inflammation, pain, and fever. CYCLOPS has been shown to inhibit the synthesis of prostaglandins by blocking the activity of cyclopentenone prostaglandin synthase. This makes CYCLOPS a potential therapeutic target for the treatment of inflammatory diseases, such as arthritis and asthma.
Wirkmechanismus
The mechanism of action of CYCLOPS involves the inhibition of cyclopentenone prostaglandin synthase, an enzyme that is involved in the synthesis of prostaglandins. CYCLOPS binds to the active site of the enzyme, preventing it from catalyzing the formation of prostaglandins. This results in a decrease in the levels of prostaglandins, which can lead to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
CYCLOPS has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that CYCLOPS inhibits the production of prostaglandins in a dose-dependent manner. In addition, CYCLOPS has been shown to reduce the expression of inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. In vivo studies have also demonstrated the anti-inflammatory effects of CYCLOPS, with reductions in paw edema and leukocyte infiltration observed in animal models of inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using CYCLOPS in lab experiments is its specificity for cyclopentenone prostaglandin synthase. This allows researchers to study the effects of inhibiting this enzyme specifically, without affecting other pathways involved in prostaglandin synthesis. However, one limitation of using CYCLOPS is its relatively low potency compared to other prostaglandin synthesis inhibitors. This means that higher concentrations of CYCLOPS may be required to achieve the desired effects in lab experiments.
Zukünftige Richtungen
There are several future directions for CYCLOPS research. One area of interest is the development of more potent CYCLOPS analogs, which could be used in the development of new anti-inflammatory drugs. Another area of interest is the study of the effects of CYCLOPS on other pathways involved in inflammation and pain. Finally, the potential use of CYCLOPS in the treatment of other diseases, such as cancer, could also be explored.
Conclusion:
In conclusion, CYCLOPS is a chemical compound with potential applications in scientific research. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. CYCLOPS has the potential to be a valuable tool in the study of prostaglandin synthesis and the development of new anti-inflammatory drugs.
Synthesemethoden
CYCLOPS has been synthesized using a variety of methods, including the reaction of 3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid with 4-methyl-2-oxo-2H-chromene-7-carbonyl chloride in the presence of a base. This reaction results in the formation of CYCLOPS as a yellow solid. Other methods of synthesis have also been reported in the literature.
Eigenschaften
Molekularformel |
C20H16N2O4S |
|---|---|
Molekulargewicht |
380.4 g/mol |
IUPAC-Name |
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-methyl-2-oxochromen-7-yl)oxyacetamide |
InChI |
InChI=1S/C20H16N2O4S/c1-11-7-19(24)26-16-8-12(5-6-13(11)16)25-10-18(23)22-20-15(9-21)14-3-2-4-17(14)27-20/h5-8H,2-4,10H2,1H3,(H,22,23) |
InChI-Schlüssel |
BTOUYIPZPBXHIZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NC3=C(C4=C(S3)CCC4)C#N |
Kanonische SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NC3=C(C4=C(S3)CCC4)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-isopropyl-N-[6-methyl-1-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amine](/img/structure/B284006.png)
![N-[4-(dimethylamino)phenyl]-N-[6-methyl-1-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amine](/img/structure/B284007.png)
![N-(4-methoxyphenyl)-2-{[1-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B284008.png)


![N-[5-ethyl-3-[(4-fluorophenyl)-(4-morpholinyl)methyl]-2-thiophenyl]benzamide](/img/structure/B284022.png)
![N-{5-ethyl-3-[(2-methoxyphenyl)(4-morpholinyl)methyl]-2-thienyl}benzamide](/img/structure/B284024.png)
![N-[3-[(3,4-dimethoxyphenyl)-morpholin-4-ylmethyl]-5-ethylthiophen-2-yl]benzamide](/img/structure/B284025.png)
![3-methoxy-4-[(3-methyl-2-butenyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B284028.png)
![3-methoxy-4-[(2-methylallyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B284029.png)
![4-butoxy-3-methoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B284030.png)

![N-[5-tert-butyl-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-N'-(2-methoxyethyl)urea](/img/structure/B284038.png)
![1-(3-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B284039.png)
